10-Phenylphenoxazine

Overview

Description

10-Phenylphenoxazine is an organic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy

Preparation Methods

The synthesis of 10-Phenylphenoxazine typically involves the reaction of phenoxazine with phenyl groups under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions. The reaction conditions often involve the use of solvents like dimethylformamide and bases such as potassium carbonate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

10-Phenylphenoxazine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like bromine or chlorine.

Common conditions for these reactions include room temperature and the presence of catalysts or specific solvents. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

10-Phenylphenoxazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Phenylphenoxazine involves its ability to act as a photoredox catalyst. It facilitates the reduction of carbon-halogen bonds by trapping carbon-centered radical intermediates with a mild hydrogen atom donor . This process involves the transfer of electrons and the formation of reactive intermediates that drive the desired chemical transformations.

Comparison with Similar Compounds

10-Phenylphenoxazine can be compared with other similar compounds such as phenothiazines and dihydrophenazines. While these compounds share some structural similarities, this compound is unique due to its specific photoredox catalytic properties and its ability to undergo various chemical reactions under mild conditions . Similar compounds include:

- Phenothiazines

- Dihydrophenazines

- Other phenoxazine derivatives

These compounds differ in their electronic and optical properties, which can be tailored for specific applications in optoelectronics and catalysis .

Biological Activity

10-Phenylphenoxazine is a synthetic compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including photoredox catalysis and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

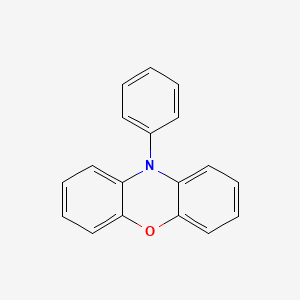

Chemical Structure and Properties

This compound is characterized by the molecular formula and a unique phenoxazine core structure. Its structural features contribute to its electronic properties, making it a candidate for various biological applications.

Biological Activities

1. Photoredox Catalysis

this compound exhibits strong reducing properties, making it an effective metal-free photoredox catalyst. It has been demonstrated to facilitate organocatalyzed atom transfer radical polymerization (O-ATRP), where it shows favorable performance due to its planar structure and low reorganization energy during electron transfer processes .

2. Anticancer Activity

Research indicates that phenoxazine derivatives, including this compound, possess significant anticancer properties. These compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cancer progression .

3. Antimicrobial Properties

this compound has shown antimicrobial activity against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt microbial membranes and interfere with cellular processes .

4. Neuroprotective Effects

Similar to other phenothiazine derivatives, this compound may exhibit neuroprotective effects, potentially through the inhibition of dopaminergic receptor activity and modulation of oxidative stress pathways .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: O-ATRP Performance

In a study evaluating the performance of this compound as a photoredox catalyst, it was found to achieve high monomer conversion rates in polymerization reactions. The compound demonstrated superior efficiency compared to traditional metal catalysts due to its favorable electronic properties and structural stability .

Case Study 2: Anticancer Efficacy

A series of experiments were conducted on various cancer cell lines treated with this compound. Results indicated a dose-dependent inhibition of cell growth, with significant apoptotic effects observed at higher concentrations. The study concluded that this compound could serve as a lead for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 10-phenylphenoxazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound can be achieved via metal-free protocols, such as Buchwald-Hartwig amination or Ullmann coupling. Reaction parameters (temperature, catalyst loading, solvent polarity) must be systematically varied to optimize yield. For example, using toluene as a solvent at 110°C with Pd(OAc)₂ as a catalyst achieves ~75% yield . Characterization via -NMR and HPLC ensures purity (>98%), with spectral data cross-referenced against literature .

Q. What spectroscopic and computational methods are most effective for characterizing this compound’s electronic structure?

- Methodological Answer : UV-Vis spectroscopy identifies absorption maxima (e.g., λₐᵦₛ ≈ 350 nm in THF), while cyclic voltammetry measures redox potentials (e.g., ) . Density functional theory (DFT) calculations using the 6-311+G basis set model geometric reorganization energies and validate experimental reduction potentials. NMR (, ) resolves substituent effects on aromatic protons .

Q. How does this compound’s stability vary under different storage conditions (light, temperature, solvent)?

- Methodological Answer : Accelerated stability studies involve storing samples in amber vials at 4°C, 25°C, and 40°C for 30 days. Degradation is monitored via HPLC to track impurity formation. Light sensitivity is tested using UV exposure (254 nm) for 24 hours. Data show <5% decomposition in anhydrous DCM at 4°C, but >20% degradation in DMSO under UV .

Advanced Research Questions

Q. What mechanistic role does this compound play in photoredox organocatalysis, and how do substituents modulate its catalytic activity?

- Methodological Answer : In organocatalyzed atom transfer radical polymerization (O-ATRP), this compound acts as a photoredox catalyst by cycling between ground (1PC), excited (3PC*), and oxidized (2PC•+) states. Substituents (e.g., electron-withdrawing groups) lower reduction potentials (), enhancing electron transfer kinetics. Transient absorption spectroscopy tracks excited-state lifetimes (~50 ns), correlating with polymerization efficiency .

Q. How can computational models resolve contradictions in experimental redox potentials reported for this compound derivatives?

- Methodological Answer : Discrepancies in redox potentials arise from solvent effects and basis set limitations. Using the 6-311+G basis set (vs. 6-31+G) improves accuracy by 0.1–0.2 V. Solvent parameters (e.g., dielectric constant of THF) are incorporated via the conductor-like polarizable continuum model (CPCM). Benchmarking against experimental cyclic voltammetry data reduces errors to <5% .

Q. What experimental designs are critical for comparing this compound’s catalytic performance against structurally analogous compounds (e.g., phenothiazines)?

- Methodological Answer : Controlled studies require matched reaction conditions (light intensity, monomer concentration, solvent). Key metrics include polymerization rate (), dispersity (Đ), and end-group fidelity. For example, this compound achieves Đ = 1.12 in methyl methacrylate polymerization, outperforming phenothiazine (Đ = 1.35) due to lower reorganization energy () .

Q. How do steric and electronic effects of the phenyl substituent influence this compound’s photophysical properties?

- Methodological Answer : Hammett plots correlate substituent σ-values with emission wavelengths (). Para-substituted electron-donating groups (e.g., -OMe) redshift by 15 nm, while electron-withdrawing groups (-NO₂) blueshift it. X-ray crystallography reveals planar geometry (dihedral angle <10°), minimizing steric hindrance and maximizing conjugation .

Q. Guidelines for Further Research

- Contradiction Analysis : When conflicting data arise (e.g., redox potentials), replicate experiments under standardized conditions and validate with hybrid DFT/MD simulations .

- Ethical Reporting : Adhere to Beilstein Journal guidelines: disclose raw data in supplements, cite original synthesis protocols, and avoid redundant methodological descriptions .

- Phenomenological Frameworks : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions, e.g., exploring this compound’s applications in CO₂ reduction .

Properties

IUPAC Name |

10-phenylphenoxazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVLDGSVWFEKJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315164 | |

| Record name | 10-Phenylphenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37832-25-0 | |

| Record name | 10-Phenylphenoxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37832-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Phenylphenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.